![molecular formula C22H19N5O3 B2578174 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-21-8](/img/structure/B2578174.png)
1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their affinity for serotonin receptors and phosphodiesterase inhibitor activity. One derivative exhibited potential as an antidepressant and anxiolytic agent in mice, surpassing the reference anxiolytic drug, diazepam, in potency (Zagórska et al., 2016).
Antidepressant and Anxiolytic Activity : Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT(1A) receptor ligands and showed antidepressant and anxiolytic-like activities in mice (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies : A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. Some compounds showed promise as potential antidepressant and anxiolytic agents (Zagórska et al., 2015).
Metabolic Stability and Cell Permeability : The study by Zagórska et al. (2018) focused on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione. They discovered a new class of psychotropic agents with antidepressant- and anxiolytic-like activities (Zagórska et al., 2018).
Synthesis of New Derivatives : A synthesis of new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones was reported by Hayallah and Famulok (2007), aimed at creating agents with potential biological activities (Hayallah & Famulok, 2007).
Antidepressant-like Activity and Safety Profile
- Antidepressant-like Activity and Safety Profile Evaluation : Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the potential of these compounds as antidepressants with better safety and tolerability (Partyka et al., 2020).
properties
IUPAC Name |
2,4,7-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(14)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFAALXBMGADBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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